molecular formula C16H10O4 B6355671 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione CAS No. 121258-59-1

2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione

Cat. No.: B6355671
CAS No.: 121258-59-1
M. Wt: 266.25 g/mol
InChI Key: GWVQPIVMYCFYJL-UHFFFAOYSA-N
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Description

2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione is an organic compound with the molecular formula C16H10O4. This compound is characterized by the presence of a dihydroxyphenyl group attached to an indane-1,3-dione scaffold. It is known for its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione typically involves the condensation of 2,3-dihydroxybenzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its indane-1,3-dione scaffold can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione is unique due to the presence of both the dihydroxyphenyl group and the indane-1,3-dione scaffold, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

IUPAC Name

2-[(2,3-dihydroxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-13-7-3-4-9(14(13)18)8-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-8,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVQPIVMYCFYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC=C3)O)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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